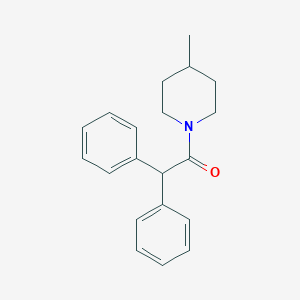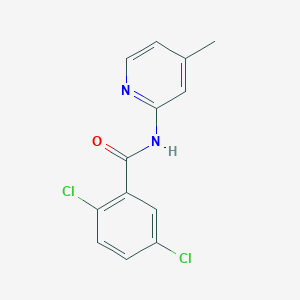![molecular formula C14H9N5OS2 B239722 N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B239722.png)
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide, also known as TTA-P2, is a small molecule that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide exerts its effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide in lab experiments is its specificity for PPARγ activation, which allows for targeted effects on gene expression. However, one limitation is its potential toxicity at high doses, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide. One area of interest is its potential as a therapy for Alzheimer's disease, as it has been shown to improve cognitive function in animal models of neurodegenerative disorders. Another area of interest is its potential as a therapy for obesity, as it has been shown to improve glucose metabolism and insulin sensitivity. Additionally, further studies are needed to determine the optimal dosing and delivery methods for this compound in order to maximize its therapeutic potential.
Synthesemethoden
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromo thiophene with 4-amino-1,2,4-triazole-3-thiol to form 2-(4-amino-1,2,4-triazol-3-yl)thiophene. The resulting compound is then reacted with 4-bromoacetophenone to yield N-[4-(4-acetylphenyl)thiophen-2-yl]-1,2,4-triazole-3-thione, which is then converted to this compound through a final reaction with isocyanate.
Wissenschaftliche Forschungsanwendungen
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. This compound has also been found to improve glucose metabolism and insulin sensitivity, making it a potential therapy for diabetes. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function, making it a potential therapy for neurodegenerative disorders.
Eigenschaften
Molekularformel |
C14H9N5OS2 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H9N5OS2/c20-12(11-2-1-7-21-11)16-10-5-3-9(4-6-10)13-18-19-8-15-17-14(19)22-13/h1-8H,(H,16,20) |
InChI-Schlüssel |
JYMVXSKFWHDTDX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)






![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)
![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)
![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)


